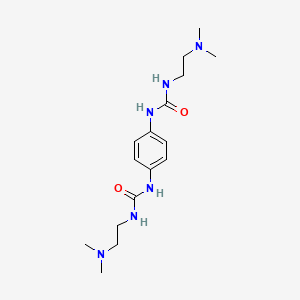
5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPC is a piperidine derivative that has a unique structure and properties, making it an attractive target for research and development.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is not fully understood, but it is believed to act on several different targets in the body. One proposed mechanism involves the modulation of GABA receptors, which are involved in the regulation of neuronal activity. 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid may also act on other neurotransmitter systems, including the glutamate and serotonin systems.
Biochemical and Physiological Effects:
5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that the compound can reduce inflammation, inhibit seizures, and improve cognitive function. 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid may also have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in lab experiments is its unique structure and properties, which make it an attractive target for research and development. However, the synthesis of 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is complex and requires specialized equipment and expertise, making it difficult to produce in large quantities. Additionally, the compound has not been extensively tested in humans, so its safety and efficacy are not well established.
Direcciones Futuras
There are several potential future directions for research on 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. One area of interest is the development of new drugs based on the structure of 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, which may have improved efficacy and safety profiles. Another area of research is the investigation of the compound's effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Finally, further studies are needed to determine the safety and efficacy of 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in humans, which may pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid involves several steps, including the reaction of piperidine with acetic anhydride, followed by the addition of phenylmagnesium bromide and then the reaction with chloroacetyl chloride. The final step involves the reaction of the resulting compound with dimethylamine and carbon dioxide. The entire process is complex and requires careful attention to detail to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. The compound has been shown to have a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. 5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has also been investigated for its effects on the central nervous system, with studies showing that it may have neuroprotective and cognitive-enhancing effects.
Propiedades
IUPAC Name |
5,6-dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-9-14(15(18)19)17(12(11)2)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLLJXKCJVKPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1C)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)
![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)
![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)


![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)



